5-(3-Aminophenyl)furan-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

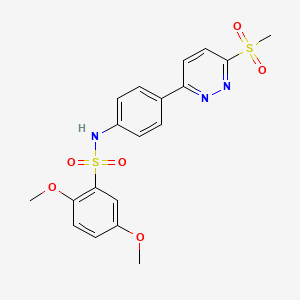

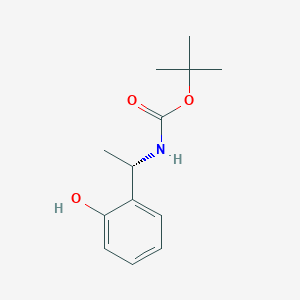

5-(3-Aminophenyl)furan-2-carboxylic acid is a chemical compound with the molecular formula C12H11NO3 . It is also known as 5-(3-Aminophenyl)furan-2-carboxylic acid methyl ester . It is used for research and development purposes .

Molecular Structure Analysis

The molecular weight of 5-(3-Aminophenyl)furan-2-carboxylic acid is 217.22 . The SMILES string representation of the molecule is COC(=O)c1ccc(o1)-c2cccc(N)c2 .Physical And Chemical Properties Analysis

5-(3-Aminophenyl)furan-2-carboxylic acid is a solid substance . Its melting point is between 102-106 °C .Scientific Research Applications

Antimycobacterial Agents :

- 5-Phenyl-furan-2-carboxylic acids, a class related to 5-(3-Aminophenyl)furan-2-carboxylic acid, have shown promise as antimycobacterial agents. They have the ability to interfere with iron homeostasis, which is crucial in the context of tuberculosis treatment. The crystal structure of a fluorinated ester derivative of this class was analyzed to understand its potential as a therapeutic agent (Mori et al., 2022).

Biobased Building Blocks in Pharmaceutical and Polymer Industries :

- Furan carboxylic acids, which include compounds similar to 5-(3-Aminophenyl)furan-2-carboxylic acid, are recognized as valuable biobased building blocks. They have significant applications in the pharmaceutical and polymer industries. A study demonstrated a dual-enzyme cascade system for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural, showcasing their potential industrial applications (Jia et al., 2019).

Antibacterial and Antioxidant Properties :

- New furan derivatives, including those structurally related to 5-(3-Aminophenyl)furan-2-carboxylic acid, have been isolated from endophytic fungi. These compounds exhibited potent antibacterial activity against Staphylococcus aureus and moderate antioxidant activity, highlighting their potential in developing new antibacterial and antioxidant agents (Ma et al., 2016).

Potential Therapeutics Targeting Iron Acquisition in Mycobacterial Species :

- Another study focused on 5-phenyl-furan-2-carboxylic acids for their role as potential therapeutics in targeting iron acquisition in mycobacterial species, a key aspect in the fight against tuberculosis (Mori et al., 2022).

Biocatalytic Production of Furan Carboxylic Acids :

- The improved biocatalytic production of furan-based carboxylic acids, like those related to 5-(3-Aminophenyl)furan-2-carboxylic acid, using recombinant Escherichia coli has been demonstrated. This process could be important for synthesizing value-added furan-based carboxylic acids for industrial applications (Wang et al., 2020).

Synthesis and Antimicrobial Activities of Derivatives :

- Research has been conducted on the synthesis of new derivatives of furan-2-carboxylic acids and their antimicrobial activities. This work contributes to the development of new compounds with potential applications in antimicrobial therapies (Dias et al., 2015).

Enzyme-Catalyzed Oxidation for Polymer Production :

- Furan-2,5-dicarboxylic acid (FDCA), a chemical structurally related to 5-(3-Aminophenyl)furan-2-carboxylic acid, has been synthesized via enzyme-catalyzed oxidation. FDCA is a key biobased platform chemical for producing polymers (Dijkman et al., 2014).

Safety and Hazards

5-(3-Aminophenyl)furan-2-carboxylic acid is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this compound . In case of accidental ingestion, it is advised to rinse the mouth and seek medical help .

Future Directions

properties

IUPAC Name |

5-(3-aminophenyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6H,12H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGELRAZDZWENED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC=C(O2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Aminophenyl)furan-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid](/img/structure/B2680808.png)

![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}nicotinamide](/img/structure/B2680810.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2680813.png)

![benzo[d]thiazol-2-yl(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2680817.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2680818.png)

![3-butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2680820.png)